molecular formula C17H17ClN2O4S B2465342 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide CAS No. 946344-29-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Cat. No.: B2465342
CAS No.: 946344-29-2
M. Wt: 380.84
InChI Key: NZHPQZYWAKFRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a complex organic compound that exhibits significant biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.
  • Dioxidoisothiazolidin moiety : Contributes to its pharmacological properties.
  • Methoxybenzamide group : Imparts specific biological activities, particularly in cellular processes.

The molecular formula of this compound is C18H18ClN3O4SC_{18}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 425.93 g/mol .

Research indicates that the compound may interact with various biological targets, potentially influencing cellular signaling pathways. The presence of the methoxy group suggests it may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, similar benzamide derivatives have been shown to inhibit ADP-ribosyltransferase, leading to disruptions in cell division and growth in bacterial models .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves interference with the cell division system, particularly affecting proteins like FtsZ that are crucial for bacterial cytokinesis .

Cytotoxicity and Selectivity

The compound's cytotoxic effects have been evaluated using zebrafish embryo models. It exhibited low toxicity with an effective concentration (EC50) indicating a safe profile for potential therapeutic use . The selectivity index suggests it may preferentially target diseased cells over healthy cells, which is advantageous for drug development.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Molecular Sciences reported on the synthesis and biological evaluation of benzamide derivatives. Among these, this compound showed superior antibacterial activity compared to traditional antibiotics .

CompoundEC50 (µg/mL)Activity Level
This compound14.44High
Control (Pyraclostrobin)81.4Moderate

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its activity against Bacillus subtilis. The results indicated that the compound inhibits cell division by disrupting the function of FtsZ proteins, essential for bacterial cytokinesis . This finding highlights its potential as a lead compound for developing new antibacterial agents.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-14-5-2-4-12(10-14)17(21)19-13-6-7-15(18)16(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPQZYWAKFRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.